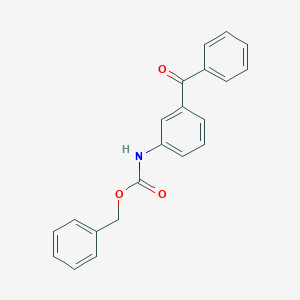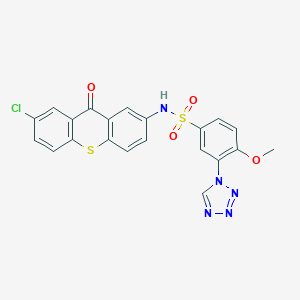
methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate, also known as MDIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDIB is a member of the isochromene family, which is known for its diverse biological activities.
Scientific Research Applications
Methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent and a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, this compound has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In agriculture, this compound has been studied for its potential as a natural insecticide.
Mechanism of Action
The mechanism of action of methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, antioxidant, and neuroprotective properties. In vivo studies in animal models have demonstrated that this compound can reduce inflammation, improve cognitive function, and protect against neurodegeneration. However, more studies are needed to fully understand the biochemical and physiological effects of this compound in humans.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory equipment. Additionally, this compound has been shown to have low toxicity and good stability under normal laboratory conditions. However, one limitation of using this compound in lab experiments is its relatively low yield, which can make large-scale production challenging.
Future Directions
There are several future directions for research on methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate. One area of interest is the development of this compound-based materials for use in electronic and optical devices. Another area of interest is the further investigation of this compound's potential as a natural insecticide. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound in humans, particularly in the context of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for this compound could enable larger-scale production and facilitate its use in various applications.
Synthesis Methods
Methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzoic acid with 2,3-dimethoxybenzaldehyde, followed by cyclization with acetic anhydride and subsequent methylation. The final product is obtained through purification using column chromatography. The yield of this compound using this method is approximately 50%.
properties
Molecular Formula |
C19H20O5 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl 4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)benzoate |
InChI |
InChI=1S/C19H20O5/c1-21-16-10-14-8-9-24-18(15(14)11-17(16)22-2)12-4-6-13(7-5-12)19(20)23-3/h4-7,10-11,18H,8-9H2,1-3H3 |
InChI Key |
RLTXJIRIDBCBKQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)


![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)


![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)
![Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate](/img/structure/B263147.png)
![Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
